molecular formula C22H21BrN2O4S B3484168 N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3484168
M. Wt: 489.4 g/mol
InChI Key: FISDGKGDCLEITI-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group, a bromophenyl sulfonyl group, and a methylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Introduction of Bromophenyl Sulfonyl Group: The next step involves the sulfonylation of 4-(benzyloxy)benzaldehyde with 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine to yield 4-(benzyloxy)phenyl-4-bromobenzenesulfonate.

    Formation of Methylglycinamide Moiety: The final step involves the reaction of the sulfonate intermediate with methylamine to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The bromophenyl sulfonyl group can be reduced to form a phenyl sulfonyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenyl sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the bromophenyl sulfonyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
  • N-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Uniqueness

N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-25(30(27,28)21-13-7-18(23)8-14-21)15-22(26)24-19-9-11-20(12-10-19)29-16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDGKGDCLEITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
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N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
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N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
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N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
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N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
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N-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

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